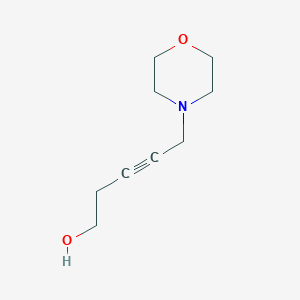

5-Morpholin-4-ylpent-3-yn-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Morpholin-4-ylpent-3-yn-1-ol is a chemical compound with the molecular formula C9H15NO2. It is primarily used for experimental and research purposes. This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, attached to a pentynol chain. The presence of the morpholine ring makes it an interesting compound for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of 5-Morpholin-4-ylpent-3-yn-1-ol can be achieved through several synthetic routes. One common method involves the reaction between N,N’-Dimorpholinomethane and 3-Butyn-1-ol . The reaction typically requires specific conditions such as the presence of a base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

5-Morpholin-4-ylpent-3-yn-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the morpholine ring or the pentynol chain .

Wissenschaftliche Forschungsanwendungen

5-Morpholin-4-ylpent-3-yn-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the effects of morpholine-containing compounds on biological systems. In medicine, it may be investigated for its potential therapeutic properties, such as its ability to modulate lysosomal pH . In industry, it can be used in the development of new materials or as an intermediate in the synthesis of other compounds .

Wirkmechanismus

The mechanism of action of 5-Morpholin-4-ylpent-3-yn-1-ol involves its interaction with molecular targets and pathways within cells. One proposed mechanism is its ability to modulate lysosomal pH by facilitating the transmembrane transport of chloride anions . This can disrupt the homeostasis of lysosomal pH and inactivate lysosomal enzymes, leading to various cellular effects. The specific molecular targets and pathways involved may vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

5-Morpholin-4-ylpent-3-yn-1-ol can be compared with other morpholine-containing compounds, such as morpholine itself, N-methylmorpholine, and 4-morpholineethanol. While these compounds share the morpholine ring structure, this compound is unique due to the presence of the pentynol chain, which imparts different chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications .

Biologische Aktivität

5-Morpholin-4-ylpent-3-yn-1-ol is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring attached to a pentynol chain, which contributes to its unique chemical properties. The presence of the alkyne functional group is significant for its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Studies suggest that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential . In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting that it may act as an inhibitor of tumor growth.

Case Study: In Vitro Analysis of Anticancer Activity

A study conducted on the MOLT-4 leukemia cell line demonstrated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM. This indicates a strong potential for further development as an anticancer agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MOLT-4 | 15 | Induction of apoptosis | |

| HeLa | 20 | Cell cycle arrest | |

| A549 | 25 | Inhibition of proliferation |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA replication and repair.

- Signal Transduction Modulation : It could affect signaling pathways related to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to programmed cell death.

Eigenschaften

IUPAC Name |

5-morpholin-4-ylpent-3-yn-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,3-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIBWUJUNQVDOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398833 |

Source

|

| Record name | 5-morpholin-4-ylpent-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550302-86-8 |

Source

|

| Record name | 5-morpholin-4-ylpent-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.